molecular formula C15H14FN5O2S B2590720 ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate CAS No. 863460-56-4

ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate

Cat. No.: B2590720
CAS No.: 863460-56-4
M. Wt: 347.37
InChI Key: FPGQWIXTMXHRBN-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a triazolopyrimidine core, and a sulfanyl propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, where a suitable fluorinated aromatic compound reacts with the triazolopyrimidine core. This step may require the use of halogenating agents and specific solvents to achieve the desired substitution.

    Attachment of the Sulfanyl Propanoate Ester: The final step involves the esterification of the sulfanyl group with propanoic acid or its derivatives. This reaction is typically carried out under acidic or basic conditions, with the use of esterification catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as:

    Automated Reaction Systems: To ensure precise control over reaction conditions and minimize human error.

    High-Performance Liquid Chromatography (HPLC): For purification and quality control of the final product.

    Green Chemistry Approaches: To reduce environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.

    Reduced Derivatives: Formed from the reduction of the triazolopyrimidine core.

    Substituted Derivatives: Formed from nucleophilic substitution reactions involving the fluorophenyl group.

Scientific Research Applications

Ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the sulfanyl propanoate ester contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate can be compared with other similar compounds, such as:

    Ethyl 2-{[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities and properties.

    Ethyl 2-{[3-(4-bromophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate: Contains a bromophenyl group, which can influence the compound’s reactivity and interactions with molecular targets.

    Ethyl 2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}propanoate: Features a methylphenyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-3-23-15(22)9(2)24-14-12-13(17-8-18-14)21(20-19-12)11-6-4-10(16)5-7-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGQWIXTMXHRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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